N-(4-acetyl-5-ethyl-5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetyl-5-ethyl-5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetyl-5-ethyl-5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-(propan-2-ylidene)hydrazinecarbothioamide with acetic anhydride . The reaction conditions include heating the reactants under reflux, followed by purification through recrystallization. The structure of the compound is confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing purification processes suitable for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetyl-5-ethyl-5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The acetyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
N-(4-acetyl-5-ethyl-5-methyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of N-(4-acetyl-5-ethyl-5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes. For instance, as a caspase-3 inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the cleavage of its substrates . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide
- N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
N-(4-acetyl-5-ethyl-5-methyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific substitution pattern on the thiadiazole ring. The presence of both acetyl and ethyl groups provides distinct chemical properties and biological activities compared to other thiadiazole derivatives. Its potential as a caspase-3 inhibitor further distinguishes it from similar compounds, highlighting its therapeutic potential .
Properties
Molecular Formula |
C9H15N3O2S |
---|---|
Molecular Weight |
229.3g/mol |
IUPAC Name |
N-(4-acetyl-5-ethyl-5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H15N3O2S/c1-5-9(4)12(7(3)14)11-8(15-9)10-6(2)13/h5H2,1-4H3,(H,10,11,13) |
InChI Key |
PWUZHZMXNABGDB-UHFFFAOYSA-N |
SMILES |
CCC1(N(N=C(S1)NC(=O)C)C(=O)C)C |
Canonical SMILES |
CCC1(N(N=C(S1)NC(=O)C)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.